![molecular formula C16H22N2O3 B5776456 ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MPAC and is a piperazine derivative that has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of MPAC is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. MPAC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor growth and metastasis. MPAC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is important for memory and cognitive function.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects in the body. In cancer research, MPAC has been shown to inhibit tumor growth and metastasis through the inhibition of matrix metalloproteinases. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPAC in lab experiments include its high yield and purity, as well as its potential applications in various fields of research. The limitations of using MPAC in lab experiments include the need for specialized equipment and expertise in organic chemistry, as well as the potential for toxicity and side effects.
Zukünftige Richtungen
There are many potential future directions for research involving MPAC. In cancer research, further studies are needed to determine the exact mechanism of action of MPAC and its potential applications in the treatment of various types of cancer. In Alzheimer's disease research, further studies are needed to determine the efficacy of MPAC in slowing the progression of the disease and improving cognitive function. In depression research, further studies are needed to determine the optimal dosage and duration of treatment with MPAC, as well as its potential applications in the treatment of other mood disorders.
Conclusion
In conclusion, MPAC is a promising chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The synthesis of MPAC is relatively straightforward, and the compound has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Further research is needed to determine the exact mechanism of action of MPAC and its potential applications in various fields of research.
Synthesemethoden
The synthesis of MPAC involves the reaction of 4-methylacetophenone with piperazine and ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield MPAC. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPAC has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, MPAC has shown promising results as an inhibitor of tumor growth and metastasis. In Alzheimer's disease research, MPAC has been shown to have neuroprotective effects and may be useful in slowing the progression of the disease. In depression research, MPAC has been shown to have antidepressant effects and may be useful in the treatment of depression.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDWDAEDPXFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(4-methylphenyl)acetyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

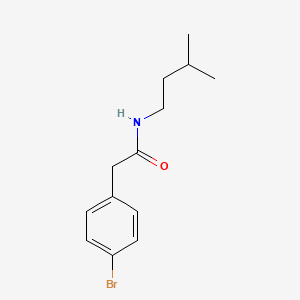
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
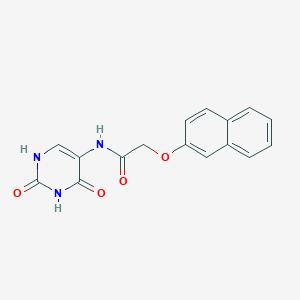
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
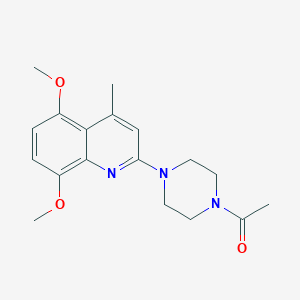
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
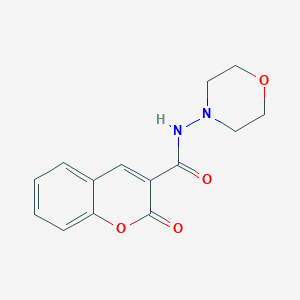
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)
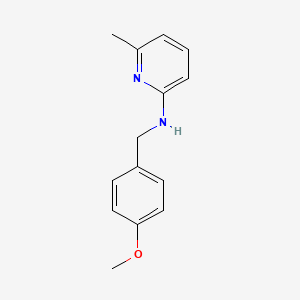
![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)
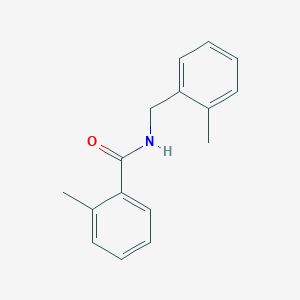
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)